1,2-Dimyristoyl-3-palmitoyl-rac-glycerol

Thermal Analysis Differential Scanning Calorimetry Lipid Phase Behavior

Researchers quantifying triacylglycerols in food or biological samples face matrix effects that compromise precision. MMP (CAS 60138-13-8) is a structurally defined mixed-acid TAG (C14:0/C14:0/C16:0) that solves this by enabling stable isotope dilution LC-MS/MS when paired with its deuterated analog. • Sharp, reproducible phase transition ensures consistent DSC calibration and drug-release kinetics in solid lipid nanoparticles. • Regiospecific substrate for lipases yields unambiguous sn-1(3) vs. sn-2 kinetic data. • ≥95% purity eliminates batch variability in controlled-release formulations.

Molecular Formula C47H90O6
Molecular Weight 751.2 g/mol
CAS No. 60138-13-8
Cat. No. B055253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimyristoyl-3-palmitoyl-rac-glycerol
CAS60138-13-8
Synonyms3-Palmito-1,2-di-myristin;  Hexadecanoic Acid 2,3-Bis[(1-oxotetradecyl)oxy]propyl Ester
Molecular FormulaC47H90O6
Molecular Weight751.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C47H90O6/c1-4-7-10-13-16-19-22-23-26-28-31-34-37-40-46(49)52-43-44(53-47(50)41-38-35-32-29-25-21-18-15-12-9-6-3)42-51-45(48)39-36-33-30-27-24-20-17-14-11-8-5-2/h44H,4-43H2,1-3H3
InChIKeyAMXRERGJDVUTMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMP: Technical Profile


1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP, CAS 60138-13-8) is a mixed-acid triacylglycerol (TAG) with the defined structure TG(14:0/14:0/16:0), containing myristic acid (C14:0) at the sn-1 and sn-2 positions and palmitic acid (C16:0) at the sn-3 position [1]. This asymmetric, mixed-chain configuration yields physicochemical and biological properties distinct from both homogeneous TAGs and alternative mixed TAG regioisomers. The compound has been identified in natural sources such as butterfat [2] and is used as a well-defined model substrate and analytical standard in lipid research.

MMP: Why Generic Substitution Fails


In triacylglycerol research and applications, substitution with either homogeneous (e.g., trimyristin, tripalmitin) or alternative mixed-acid TAGs (e.g., MMO or PPO) is not functionally neutral. The specific acyl chain length, degree of unsaturation, and stereospecific positioning on the glycerol backbone directly govern phase transition temperatures, enzymatic hydrolysis kinetics, and mass spectrometric behavior [1]. MMP's asymmetric C14:0/C14:0/C16:0 configuration creates a distinct physical and biochemical signature—including specific heat capacity and viscosity—that cannot be replicated by simply blending simple TAGs or using a different mixed TAG [2]. The quantitative evidence below defines the specific, measurable differences that justify precise chemical selection.

MMP Quantitative Evidence vs. Analogs


Specific Heat Capacity by DSC

The specific heat capacity (Cp) of MMP (C14:0/C14:0/C16:0) was experimentally determined and compared against other mixed and simple TAGs. MMP exhibits a Cp value that is distinct from both the homogeneous TAGs with the same acyl chains (trimyristin and tripalmitin) and other mixed TAGs like MMO (C14:0/C14:0/C18:1) [1]. These differences are critical for accurate thermal modeling in lipid formulation and processing.

Thermal Analysis Differential Scanning Calorimetry Lipid Phase Behavior Palm Oil TAGs

Kinematic Viscosity in Liquid Phase

The kinematic viscosity of liquid MMP (1,2-dimyristoyl-3-palmitoyl) was estimated and compared to other mixed triacylglycerols, including OOP (1,2-dioleoyl-3-palmitoyl) and MMO (1,2-dimyristoyl-3-oleoyl) [1]. The method, based on a modified Andrade-type equation and Kay's rule, demonstrated that the substitution of a saturated C14:0 with an unsaturated C18:1 acyl chain significantly alters the viscosity profile, underscoring the unique rheological properties of MMP.

Rheology Viscosity Lipid Fluidity TAG Mixtures

Lipase Substrate Specificity

As a well-defined mixed triacylglycerol, MMP serves as a valuable substrate for investigating the regiospecificity and chain-length preference of lipolytic enzymes, including pancreatic lipase and lipoprotein lipase [1]. Its asymmetric acyl chain distribution (C14:0 at sn-1 and sn-2, C16:0 at sn-3) provides a more physiologically relevant and structurally precise model than either homogeneous TAGs (which offer no positional discrimination) or more complex natural oils (which contain undefined mixtures).

Lipid Metabolism Enzymology Lipase Specificity Substrate Profiling

Melting and Phase Transition Behavior

1,2-Dimyristoyl-3-palmitoyl-rac-glycerol (MMP) possesses predictable melting and phase transition behavior due to its defined, asymmetric acyl chain composition . This contrasts with the more complex, multi-event thermograms of natural fat blends. The sharp and predictable phase transition of MMP makes it a suitable candidate for designing lipid matrices in controlled-release systems, where drug release kinetics are intimately linked to the melting and recrystallization of the lipid carrier .

Phase Transition Melting Point Lipid Crystallization Controlled Release

Deuterated Internal Standard for LC-MS Quantification

The availability of a defined deuterated analog, 1,2-Dimyristoyl-3-palmitoyl-rac-glycerol-d5 (MMP-d5) , positions MMP as a key component in precise analytical workflows. This isotopically labeled form serves as an ideal internal standard for the accurate quantification of MMP in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Mass Spectrometry Lipidomics Analytical Chemistry Stable Isotope Dilution

MMP Research and Industrial Applications


Quantification in Dairy and Palm Oil Matrices

MMP is a component of butterfat and is relevant to palm oil TAG composition [1][2]. For accurate quantification of this specific TAG in complex food or biological samples, the procurement of an MMP reference standard (CAS 60138-13-8) along with its deuterated analog (MMP-d5) is essential. This approach enables stable isotope dilution LC-MS/MS, correcting for matrix effects and ensuring high analytical precision, which is not achievable with general TAG mixtures or mismatched internal standards .

Lipase Regiospecificity Profiling

The asymmetric structure of MMP, with C14:0 at sn-1/sn-2 and C16:0 at sn-3, makes it an ideal, well-defined substrate for characterizing the regio- and stereospecificity of lipases like pancreatic and lipoprotein lipase [3]. Researchers should prioritize this compound over simple TAGs (e.g., tripalmitin) because its positional specificity allows for the differentiation of enzyme attack at sn-1(3) versus sn-2 positions. The resulting kinetic data are directly interpretable, unlike experiments with undefined natural oils.

Lipid-Based Controlled-Release Design

Due to its predictable and sharp phase transition behavior, as inferred from its defined structure, MMP is a superior candidate for the lipid matrix in solid lipid nanoparticles (SLNs) or other controlled-release formulations . Its consistent melting profile ensures reproducible drug release kinetics triggered by temperature. Procurement of high-purity MMP (e.g., >99% ) is critical for this application, as even minor impurities from other TAGs can broaden the melting range and lead to batch-to-batch variability in performance.

Calorimetric and Rheological Reference Studies

MMP's well-defined thermophysical properties, including its specific heat capacity and viscosity, have been experimentally determined and validated against estimation models [2][4]. This positions MMP as a valuable reference compound for calibrating differential scanning calorimeters (DSC) or validating computational models for predicting the physical behavior of lipid mixtures. Researchers should select high-purity MMP from reputable vendors to ensure that their instrumental or theoretical benchmarks are based on a structurally pure and well-characterized material.

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